

Technical Comparison Guide: Mass Spectrometry Fragmentation of Methyl (oxolan-2-ylidene)acetate

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Compound of Interest

Compound Name: Methyl (oxolan-2-ylidene)acetate

CAS No.: 52196-15-3

Cat. No.: B13890054

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Executive Summary

Methyl (oxolan-2-ylidene)acetate (C

H

O

, MW 142.15) presents a unique analytical challenge due to the conjugation between the oxolane (tetrahydrofuran) oxygen, the exocyclic double bond, and the ester carbonyl. This conjugation imparts significant stability to the molecular ion (

) compared to its non-conjugated isomers.

This guide compares the "Ylidene" target against its primary structural isomer: Methyl (4,5-dihydrofuran-2-yl)acetate (Endocyclic double bond).

Key Differentiator: The Ylidene form favors fragmentation via side-chain cleavage (retaining the stable oxolane ring), whereas the Endocyclic isomer undergoes ring-opening driven by allylic

cleavage and Retro-Diels-Alder (RDA) mechanisms.

Structural Context & Theoretical Basis

The Target Molecule: Methyl (oxolan-2-ylidene)acetate

- Structure: Tetrahydrofuran ring with an exocyclic double bond at C2, connected to a methyl acetate group.
- Electronic Environment: The lone pair on the ring oxygen participates in resonance with the -unsaturated carbonyl. This "push-pull" system stabilizes the radical cation formed during ionization.

The Comparator: Methyl (4,5-dihydrofuran-2-yl)acetate

- Structure: Dihydrofuran ring (double bond inside the ring) with a saturated acetate side chain.
- MS Behavior: The double bond is endocyclic. Ionization often triggers ring opening or cleavage alpha to the ring double bond (allylic cleavage).

Comparative Fragmentation Analysis

Primary Fragmentation Pathways

Pathway A: The Ylidene Signature (Target)

The fragmentation is dominated by the stability of the conjugated system.

- Molecular Ion (m/z 142): Distinct and relatively abundant due to resonance stabilization.
- -Cleavage (Loss of Methoxy): The bond between the carbonyl carbon and the methoxy oxygen is weak.
 - Result: Base peak (often) at m/z 111 (Acylium ion).
- McLafferty-like Rearrangement: Transfer of a

-hydrogen from the ring to the carbonyl oxygen.

- Result: Loss of neutral methanol (

)

m/z 110.

Pathway B: The Endocyclic Isomer

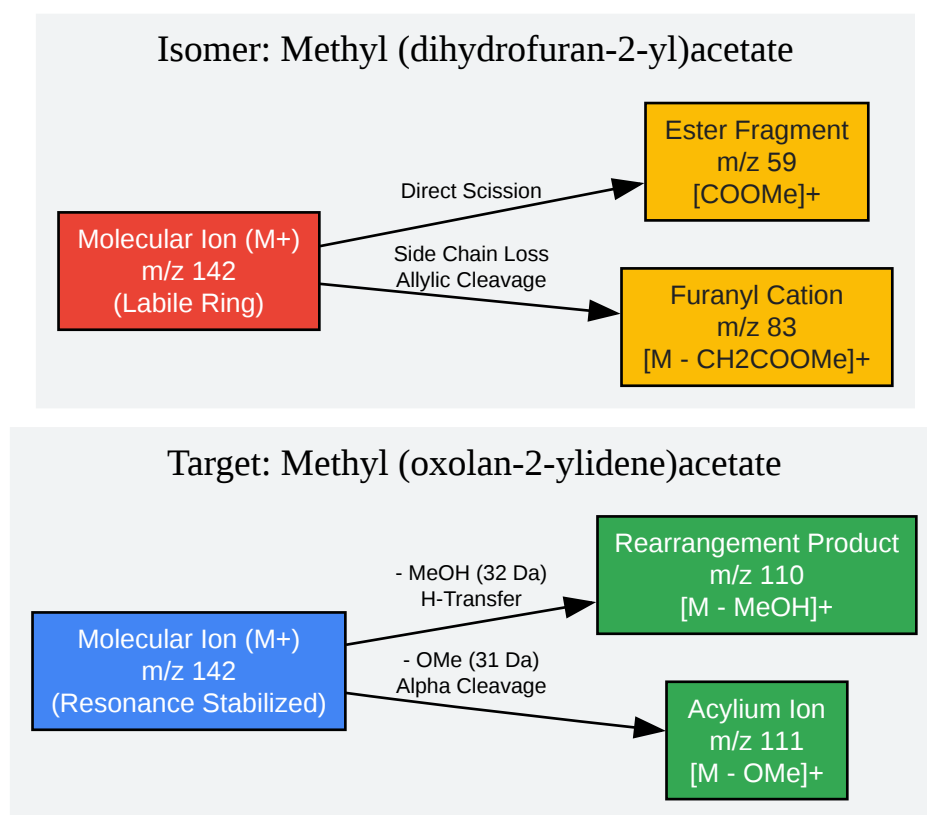
- Ring Cleavage: The endocyclic double bond facilitates Retro-Diels-Alder (RDA) reactions or allylic cleavages that break the ring.
- Side Chain Loss: Cleavage of the entire acetate side chain is more favorable here as it is not rigidly held by a double bond.
 - Result: Prominent ions at m/z 83 (Dihydrofuran-2-yl cation).

Comparative Data Matrix

Feature	Methyl (oxolan-2-ylidene)acetate (Target)	Methyl (dihydrofuran-2-yl)acetate (Isomer)
Molecular Ion (m/z 142)	Medium Intensity (Stabilized)	Low Intensity (Labile)
Base Peak	m/z 111 (Loss of -OMe)	m/z 83 (Loss of side chain)
m/z 110 (M-MeOH)	Present (H-transfer feasible)	Low/Absent (Geometry restricts transfer)
m/z 59 (COOMe)	Low (Retained on larger fragment)	High (Side chain cleavage)
Mechanism	-Cleavage & Resonance Stabilization	Allylic Cleavage & Ring Opening

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the stabilized Ylidene form and the labile Endocyclic isomer.



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Caption: Mechanistic divergence showing the stability of the Ylidene acylium ion vs. the fragmentation of the Endocyclic isomer.

Experimental Protocol: GC-MS Validation

To replicate these results and differentiate the isomers, follow this standardized protocol.

Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).
 - Why DCM? High solubility for esters; low boiling point ensures solvent delay clears before analytes elute.
- Concentration: Dilute to 10 ppm for splitless injection or 100 ppm for split (20:1).

GC-MS Parameters

- Instrument: Agilent 7890/5977 (or equivalent single quadrupole).
- Column: DB-5MS UI (30m x 0.25mm x 0.25 μ m).
 - Rationale: Low bleed, excellent separation of polar isomers.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: 250°C.
- Oven Program:
 - Hold 50°C for 1 min.
 - Ramp 15°C/min to 200°C.
 - Ramp 25°C/min to 300°C (Hold 3 min).
- MS Source: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40–350.

Data Interpretation Step-by-Step

- Extract Ion Chromatogram (EIC): Plot m/z 142, 111, and 83.
- Calculate Ratio: Determine the ratio of
.
 - If Ratio > 5.0: Confirms **Methyl (oxolan-2-ylidene)acetate** (Target).
 - If Ratio < 0.5: Indicates Endocyclic Isomer.
- Verify Retention Time: The conjugated Ylidene isomer typically elutes later than the non-conjugated isomer on non-polar columns (DB-5) due to higher polarizability and rigidity.

References

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Sources

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